Articaine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

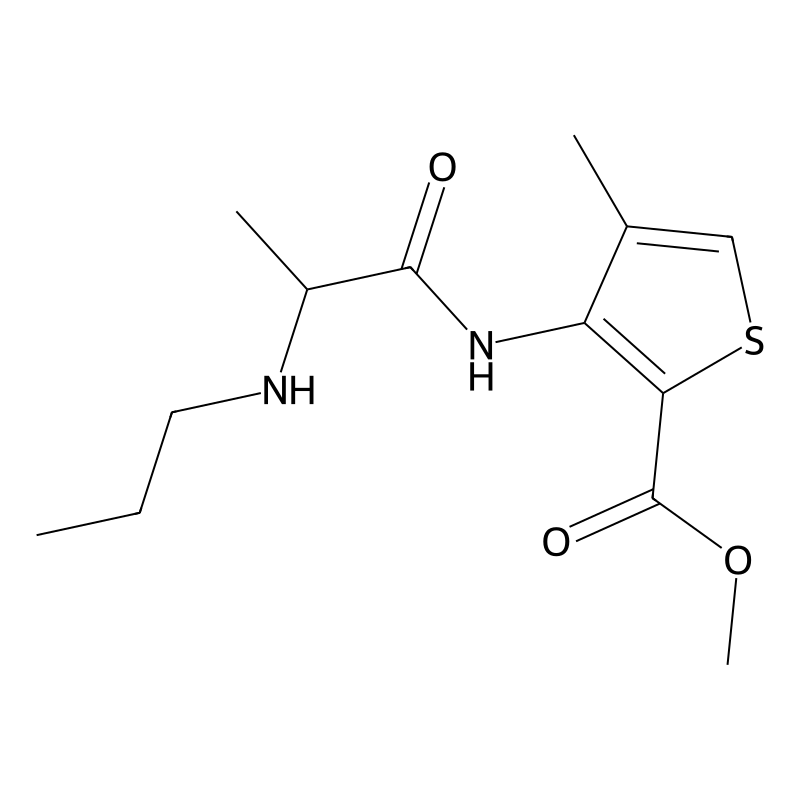

Articaine is an amide-type local anesthetic distinguished by two key structural features: a thiophene ring instead of a benzene ring, and an additional ester group. The thiophene ring enhances lipid solubility, which facilitates more efficient diffusion across nerve membranes, a critical factor for anesthetic potency and onset. The ester linkage allows for rapid hydrolysis by plasma esterases, resulting in a significantly shorter metabolic half-life compared to other common amide anesthetics like lidocaine. These properties position Articaine as a primary choice for procedures demanding rapid onset, high success rates, and a favorable systemic safety profile, particularly in dentistry.

References

- [1] Malamed, S. F., Gagnon, S., & Leblanc, D. (2000). Articaine hydrochloride: a study of the safety of a new amide local anesthetic. The Journal of the American Dental Association, 131(5), 635-642.

- [2] Oertel, R., Rahn, R., & Kirch, W. (1997). Clinical pharmacokinetics of articaine. Clinical pharmacokinetics, 33(6), 417-425.

- [3] Snoeck, M. (2012). Articaine: a review of its use for local and regional anesthesia. Local and regional anesthesia, 5, 23–33.

- [5] Snoeck, M. (2012). Articaine: a review of its use for local and regional anesthesia. Local and regional anesthesia, 5, 23–33.

- [8] Articaine. Wikipedia. Accessed May 21, 2026.

- [12] Articaine API Suppliers. Pharmaoffer.com. Accessed May 21, 2026.

- [13] Zhang, J., et al. (2022). The potential of articaine as new generation of local anesthesia in dental clinics. Medicine, 101(36), e30082.

- [17] Articaine Hydrochloride. Inxight Drugs. Accessed May 21, 2026.

- [28] Becker, D. E., & Reed, K. L. (2012). Local anesthetics: pharmacology and toxicity. Anesthesia progress, 59(3), 136-144.

Substituting Articaine with other amide anesthetics like Lidocaine based on compound class alone introduces significant performance and safety risks. Articaine's defining feature is its ester group, which leads to rapid inactivation by plasma esterases, resulting in an elimination half-life of approximately 20-42 minutes. In contrast, Lidocaine is metabolized hepatically, with a much longer half-life of around 90 minutes. This fundamental difference in metabolic pathway means that substituting Articaine with Lidocaine alters the systemic toxicity profile, increases the risk of accumulation upon reinjection, and makes it less suitable for patients with hepatic impairment. Furthermore, Articaine's thiophene ring enhances its lipid solubility and bone diffusion capabilities, leading to higher success rates in procedures like mandibular blocks, a benefit not replicated by simple substitution.

References

- [1] Katyal, V. (2010). Articaine: a new amide local anaesthetic. Anesthesia, Pain & Intensive Care, 14(1), 59-64.

- [2] Articaine and Lidocaine: How their chemical properties can impact your clinical use. Pierrel Pharma. Published June 11, 2021.

- [6] Nagendrababu, V., et al. (2018). Efficacy of articaine and lidocaine for symptomatic irreversible pulpitis: a systematic review and meta-analysis of randomised clinical trials. International Endodontic Journal, 51(8), 846-855.

- [19] Li, Y., et al. (2024). Comparison of Local Anesthetic Effects of Lidocaine and Articaine at Different Buccal Cortical Bone Thicknesses during Mandibular Molar Implant Surgery. Highlights in an International Journal of Medical Sciences, 10, 1-10.

- [24] Articaine and Lidocaine: How their chemical properties can impact your clinical use. Orabloc.com. Published June 29, 2022.

- [28] Becker, D. E., & Reed, K. L. (2012). Local anesthetics: pharmacology and toxicity. Anesthesia progress, 59(3), 136-144.

- [31] Roda, R. P., & Blanton, P. L. (2007). Efficacy of Articaine over Lidocaine – A Review. PharmaInfo.net.

Faster Systemic Clearance: A Differentiated Metabolic Profile for Enhanced Safety

Articaine's unique ester group facilitates rapid hydrolysis by plasma esterases, resulting in an elimination half-life of approximately 20-42 minutes. This is substantially faster than Lidocaine, a benchmark amide anesthetic, which is metabolized in the liver and has a half-life of approximately 90 minutes. Consequently, the total body clearance of Articaine (8.9 ± 3.5 L/min) is approximately tenfold greater than that of Lidocaine (0.9 ± 0.4 L/min). This rapid clearance minimizes the risk of systemic accumulation and toxicity, particularly when repeat injections are required.

| Evidence Dimension | Elimination Half-Life |

| Target Compound Data | 20-42 minutes |

| Comparator Or Baseline | Lidocaine: ~90 minutes |

| Quantified Difference | ~2.1x to 4.5x faster elimination half-life than Lidocaine |

| Conditions | Systemic circulation post-injection in human subjects. |

This provides a quantifiable safety advantage, making Articaine a more suitable precursor for formulations intended for patients with hepatic impairment or in procedures requiring multiple anesthetic doses.

Superior Bone and Tissue Penetration for Higher Anesthetic Success Rates

Articaine's thiophene ring structure increases its lipid solubility compared to the benzene ring of Lidocaine, enhancing its ability to diffuse through lipid-rich nerve membranes and bone tissue. This translates to a quantifiable improvement in anesthetic success. A meta-analysis found Articaine to be 1.5 times more successful than Lidocaine for mandibular blocks and 2.78 times more successful for infiltrations. In procedures requiring supplemental infiltration after a failed nerve block in teeth with irreversible pulpitis, articaine achieved a 62% success rate, significantly higher than the 37% success rate for lidocaine. This superior diffusion is particularly critical when dealing with thicker cortical bone, where Articaine demonstrates a faster onset and higher efficacy rate compared to Lidocaine.

| Evidence Dimension | Anesthetic Success Rate (Odds Ratio) |

| Target Compound Data | 1.5x more likely to succeed in mandibular blocks; 2.78x in infiltrations |

| Comparator Or Baseline | Lidocaine |

| Quantified Difference | 50% to 178% higher likelihood of success depending on procedure |

| Conditions | Meta-analysis of randomized controlled trials in routine dental procedures. |

For applications requiring reliable anesthesia in dense tissue, such as dental procedures, Articaine's enhanced penetrability reduces the need for repeat injections and improves procedural outcomes, a key factor in material selection.

Increased Anesthetic Potency and Duration of Action

Articaine is considered to be 1.5 times more potent than Lidocaine. This is reflected in clinical use, where Articaine is formulated as a 4% solution compared to Lidocaine's typical 2% solution. In clinical studies, 4% Articaine provides a significantly longer duration of pulpal anesthesia than 2% Lidocaine. One study reported a mean duration of 106.6 minutes for Articaine with 1:100,000 epinephrine, compared to 61.8 minutes for Lidocaine with the same epinephrine concentration. Another study on third molar removal found the mean duration of anesthesia for Articaine was 141.2 minutes, versus 97.8 minutes for Lidocaine.

| Evidence Dimension | Duration of Pulpal Anesthesia |

| Target Compound Data | 106.6 minutes (with 1:100,000 epinephrine) |

| Comparator Or Baseline | Lidocaine: 61.8 minutes (with 1:100,000 epinephrine) |

| Quantified Difference | ~72% longer duration of action |

| Conditions | Inferior alveolar nerve block in human subjects. |

The higher potency and longer duration allow for effective anesthesia, potentially with smaller volumes, and ensure patient comfort throughout longer procedures, reducing the need for re-administration.

Formulation of Dental Anesthetics for Infiltration and Nerve Blocks

Articaine is the right choice for developing anesthetic solutions for dental procedures, especially those requiring high success rates in dense mandibular bone. Its superior ability to diffuse through bone tissue leads to a 1.5-fold higher success rate in mandibular blocks compared to lidocaine, reducing procedural failures and the need for supplemental injections.

Anesthetics for Patients with Compromised Liver Function

Due to its primary metabolism in the blood plasma rather than the liver, Articaine is a strategically sound choice for anesthetic formulations intended for patients with hepatic disease. Its elimination half-life of ~20-42 minutes is significantly shorter than the ~90 minutes for the hepatically metabolized lidocaine, offering a quantifiable safety margin.

Local Anesthesia for Outpatient Surgical Procedures with Rapid Recovery

The rapid systemic clearance of Articaine makes it highly suitable for ambulatory and day-case surgical settings where quick patient recovery is critical. Its total body clearance is approximately 10 times greater than that of lidocaine, ensuring patients are 'drug-free' more quickly post-procedure, which is a key performance indicator for outpatient formulations.

Development of Anesthetics for Procedures Requiring Long Duration

For procedures that demand sustained anesthesia, Articaine provides a longer duration of action than lidocaine. Clinical data shows articaine can extend pulpal anesthesia to over 100 minutes, compared to approximately 60 minutes for lidocaine under similar conditions, making it a more reliable choice for complex or lengthy interventions.

References

- [1] Articaine vs. Lidocaine: A Comparison of Local Anesthetics. Today's RDH. Published June 8, 2023.

- [2] Articaine and Lidocaine: How their chemical properties can impact your clinical use. Pierrel Pharma. Published June 11, 2021.

- [20] van Oss, G. E., Vree, T. B., Baars, A. M., Termond, E. F., & Booij, L. H. (1999). Comparison of the effects and disposition kinetics of articaine and lidocaine in 20 patients undergoing intravenous regional anaesthesia during day case surgery. European journal of anaesthesiology, 16(12), 824–831.

- [22] Tupyota, P., Chailert, P., & Anutaraporn, P. (2011). Onset and duration period of pulpal anesthesia of articaine and lidocaine in inferior alveolar nerve block. Semantic Scholar.

- [24] Articaine and Lidocaine: How their chemical properties can impact your clinical use. Orabloc.com. Published June 29, 2022.

- [28] Becker, D. E., & Reed, K. L. (2012). Local anesthetics: pharmacology and toxicity. Anesthesia progress, 59(3), 136-144.

- [32] Martin, E., et al. (2021). An overview of the evidence and meta-analysis of the latest randomised controlled trials on articaine safety and efficacy compared to lidocaine for routine dental treatment. ResearchOnline@JCU.

- [34] Vanhonsebrouck, E., et al. (2005). Clinical pharmacology and the use of articaine for local and regional anaesthesia. Drugs, 65(11), 1547-1558.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

GHS Hazard Statements

H302 (78.76%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (21.24%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (96.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (25.91%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Drug Classes

MeSH Pharmacological Classification

ATC Code

N01 - Anesthetics

N01B - Anesthetics, local

N01BB - Amides

N01BB08 - Articaine

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Sodium channels

SCN3A [HSA:6328] [KO:K04836]

Pictograms

Irritant

Other CAS

23964-57-0

Wikipedia

Use Classification

Pharmaceuticals

Dates

Explore Compound Types